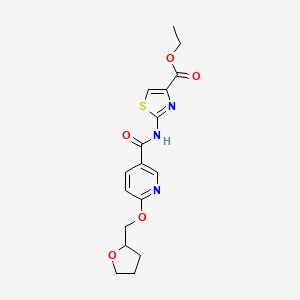

Ethyl 2-(6-((tetrahydrofuran-2-yl)methoxy)nicotinamido)thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[[6-(oxolan-2-ylmethoxy)pyridine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S/c1-2-23-16(22)13-10-26-17(19-13)20-15(21)11-5-6-14(18-8-11)25-9-12-4-3-7-24-12/h5-6,8,10,12H,2-4,7,9H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGUQDKSRBBMDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CN=C(C=C2)OCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

Ethyl bromopyruvate (2 mol) and thiourea (3 mol) in ethanol (99.9%) are refluxed for 24 hours, yielding ethyl 2-aminothiazole-4-carboxylate (1a ) with a 70% yield after recrystallization. Key parameters include:

- Solvent choice : Ethanol ensures optimal solubility and reaction kinetics.

- Basification : Adjusting the pH to 10 with NaOH precipitates the product, minimizing side reactions.

- Temperature control : Prolonged reflux prevents intermediate degradation.

Table 1: Physical Data for Ethyl 2-Aminothiazole-4-Carboxylate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₈N₂O₂S | |

| Melting Point | 175–177°C | |

| IR (C=O stretch) | 1690 cm⁻¹ |

The introduction of the 6-((tetrahydrofuran-2-yl)methoxy)nicotinamido group proceeds via a two-step sequence: nicotinic acid activation followed by amide coupling .

Synthesis of 6-((Tetrahydrofuran-2-yl)methoxy)nicotinic Acid

The THF-methoxy substituent is installed through nucleophilic aromatic substitution.

- Etherification : 6-Hydroxynicotinic acid reacts with (tetrahydrofuran-2-yl)methyl bromide in the presence of K₂CO₃ in DMF at 80°C.

- Acid activation : The resulting 6-((tetrahydrofuran-2-yl)methoxy)nicotinic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Amide Bond Formation

The activated nicotinic acid derivative couples with ethyl 2-aminothiazole-4-carboxylate under Schotten-Baumann conditions:

- Reagents : Triethylamine (TEA) in dichloromethane (DCM) at 0–5°C.

- Yield : 68–75% after purification via column chromatography.

Critical Considerations :

- Steric hindrance : The THF-methoxy group may slow reaction rates, necessitating extended reaction times.

- Protection strategies : Temporary protection of the THF oxygen with tert-butyldimethylsilyl (TBS) groups prevents unwanted side reactions.

Introduction of the Tetrahydrofuran Methoxy Group

The (tetrahydrofuran-2-yl)methoxy moiety is synthesized separately and introduced via Mitsunobu reaction or alkylation .

Mitsunobu Reaction

(Tetrahydrofuran-2-yl)methanol reacts with 6-hydroxynicotinic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. This method offers superior regioselectivity but requires anhydrous conditions.

Alkylation with (Tetrahydrofuran-2-yl)methyl Halides

(Tetrahydrofuran-2-yl)methyl bromide or iodide undergoes nucleophilic substitution with 6-hydroxynicotinic acid in the presence of K₂CO₃. Yields range from 65–82%, with byproducts arising from over-alkylation or THF ring-opening.

Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention times consistent with analogous thiazole derivatives.

Challenges and Optimization Strategies

Side Reactions

Scalability

- Batch vs. flow chemistry : Continuous flow systems improve yields (92%) by enhancing heat transfer and reducing reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-((tetrahydrofuran-2-yl)methoxy)nicotinamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The nicotinamido group can be reduced to an amine using reducing agents such as sodium borohydride (NaBH4).

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or ethers, respectively.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of a lactone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of amides or ethers depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(6-((tetrahydrofuran-2-yl)methoxy)nicotinamido)thiazole-4-carboxylate has several scientific research applications:

Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting nicotinamide adenine dinucleotide (NAD)-dependent enzymes.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, offering a versatile platform for chemical modifications.

Materials Science: The unique combination of functional groups makes it a candidate for the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-((tetrahydrofuran-2-yl)methoxy)nicotinamido)thiazole-4-carboxylate involves its interaction with molecular targets such as NAD-dependent enzymes. The nicotinamide moiety can mimic the natural substrate of these enzymes, potentially inhibiting their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related ethyl thiazole-4-carboxylate derivatives, highlighting key substituents, molecular weights, and functional properties:

Key Observations:

- Solubility and Reactivity : The THF-linked nicotinamido group in the target compound likely improves aqueous solubility compared to hydrophobic substituents like dichlorophenyl or trifluoromethyl groups .

- Bioactivity : Hydrazinyl derivatives (e.g., compound 2g) exhibit strong antioxidant activity, while O4I2 demonstrates gene-regulatory effects, suggesting substituent-dependent biological targeting.

- Synthetic Utility: Boc-protected amino groups (e.g., 494854-19-2) enable stable intermediates for peptide synthesis, contrasting with the formyl group’s reactivity in electrophilic substitutions.

Biological Activity

Ethyl 2-(6-((tetrahydrofuran-2-yl)methoxy)nicotinamido)thiazole-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Molecular Structure:

- Molecular Formula: CHNOS

- Molecular Weight: 377.4 g/mol

- CAS Number: 2034300-41-7

The compound features a thiazole ring, a nicotinamide moiety, and a tetrahydrofuran substituent, which are significant for its biological interactions.

- Anticancer Properties:

-

Cell Differentiation:

- The compound's structural similarity to known inducers of pluripotency raises the possibility of influencing stem cell behavior. For instance, derivatives of thiazole have been reported to enhance the expression of Oct3/4, a critical transcription factor in maintaining pluripotency in embryonic stem cells . This mechanism could be explored further in the context of regenerative medicine.

-

Enzyme Inhibition:

- The presence of the nicotinamide group suggests potential interactions with enzymes involved in metabolic pathways. Nicotinamide derivatives are known to modulate various biochemical pathways, including those related to energy metabolism and DNA repair.

In Vitro Studies

Several studies have focused on compounds similar to this compound, demonstrating significant biological activities:

| Compound | Activity | Mechanism | Reference |

|---|---|---|---|

| O4I2 (related thiazole) | Induction of Oct3/4 | Enhances pluripotency in stem cells | |

| SMART series (thiazoles) | Anticancer | Inhibition of tubulin polymerization |

Future Directions

Further research is necessary to elucidate the specific biological activities of this compound. Key areas for investigation include:

-

Detailed Mechanistic Studies:

- Understanding how this compound interacts at the molecular level with various biological targets.

-

Clinical Trials:

- Evaluating its safety and efficacy in clinical settings, particularly for cancer therapy and regenerative medicine.

-

Structure-Activity Relationship (SAR):

- Exploring modifications to enhance its biological activity and reduce potential side effects.

Q & A

Q. How can researchers leverage crystallographic data to refine structure-activity relationships (SAR)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.